molecular formula C7H5BrN2 B189585 5-Amino-2-bromobenzonitrile CAS No. 72115-09-4

5-Amino-2-bromobenzonitrile

Cat. No. B189585
Key on ui cas rn: 72115-09-4
M. Wt: 197.03 g/mol
InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062068B2

Procedure details

5-amino-2-bromobenzonitrile (5.0 g, 25.4 mmol), cyclopropylboronic acid (4.36 g, 50.8 mmol), Cs2CO3 (49.62 g, 152.3 mmol), and tricyclohexylphosphine (2.85 g, 10.2 mmol) were weighed out and added to a large reaction tube with magnetic stir bar. Toluene (120 mL) and water (40 mL) were added, and the reaction was subjected to vigorous sub-surface nitrogen sparging. Pd(OAc)2 (1.14 g, 5.1 mmol) was weighed out and added, the tube was sealed under nitrogen, and the reaction was heated overnight at 110° C. This was then filtered with water and ethyl acetate washings. The combined washings were treated with saturated aqueous NaHCO3 and the layers were separated. The aqueous was extracted 4 more times with ethyl acetate, and the combined organic layer was washed twice with brine and dried over sodium sulfate. After filtration, concentration, and drying on the high vacuum, 7.65 g was obtained of 5-amino-2-cyclopropylbenzonitrile containing tricyclohexylphosphine derived byproducts. This was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
49.62 g
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
catalyst
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:11]2[CH2:13][CH2:12]2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)Br
Step Two
Name
Quantity
4.36 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
Cs2CO3
Quantity
49.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
2.85 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Five
Name
Quantity
1.14 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a large reaction tube with magnetic stir bar
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the tube was sealed under nitrogen
FILTRATION
Type
FILTRATION
Details
This was then filtered with water and ethyl acetate washings
ADDITION
Type
ADDITION
Details
The combined washings were treated with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted 4 more times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, concentration
CUSTOM
Type
CUSTOM
Details
drying on the high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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